molecular formula C18H20N2O2 B5975033 N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide

N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide

货号 B5975033
分子量: 296.4 g/mol
InChI 键: DLXDYVNISRTDBU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide, commonly referred to as DBeQ, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases. This compound was first synthesized in 2006 and since then, it has been extensively studied for its mechanism of action and potential therapeutic benefits.

作用机制

DBeQ exerts its therapeutic effects by inhibiting the activity of the NF-κB pathway, which is a signaling pathway that plays a key role in inflammation and immune responses. DBeQ specifically targets the IKKβ kinase, which is a key regulator of the NF-κB pathway. By inhibiting the activity of IKKβ, DBeQ prevents the activation of NF-κB and reduces inflammation and immune responses.
Biochemical and Physiological Effects
DBeQ has been shown to have a range of biochemical and physiological effects. In cancer cells, DBeQ inhibits the growth and proliferation of cancer cells and induces apoptosis. In neurodegenerative diseases, DBeQ reduces the accumulation of misfolded proteins and protects neurons from damage. In autoimmune disorders, DBeQ suppresses the activity of immune cells and reduces inflammation.

实验室实验的优点和局限性

One of the main advantages of using DBeQ in lab experiments is its specificity for the IKKβ kinase, which allows for targeted inhibition of the NF-κB pathway. DBeQ is also relatively easy to synthesize and has good stability in solution. However, one limitation of using DBeQ in lab experiments is its relatively low potency compared to other inhibitors of the NF-κB pathway.

未来方向

There are several future directions for research on DBeQ. One potential area of research is the development of more potent inhibitors of the NF-κB pathway that can be used in clinical settings. Another area of research is the investigation of the potential therapeutic applications of DBeQ in other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of DBeQ and its effects on different cell types and tissues.
In conclusion, DBeQ is a small molecule inhibitor that has shown promise as a potential therapeutic agent for the treatment of various diseases. Its specificity for the IKKβ kinase and its ability to inhibit the NF-κB pathway make it a valuable tool for studying the role of this pathway in disease. Further research is needed to fully understand the potential therapeutic applications of DBeQ and to develop more potent inhibitors of the NF-κB pathway.

合成方法

The synthesis of DBeQ involves a multi-step process that includes the reaction of 2,5-dimethylaniline with ethyl acetoacetate, followed by the reaction of the resulting product with benzoyl chloride. The final step involves the reaction of the obtained intermediate with methylamine to yield DBeQ.

科学研究应用

DBeQ has been extensively studied for its potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and autoimmune disorders. In cancer research, DBeQ has been shown to inhibit the growth and proliferation of cancer cells by targeting the NF-κB pathway. In neurodegenerative disease research, DBeQ has been shown to have neuroprotective effects by reducing the accumulation of misfolded proteins. In autoimmune disorder research, DBeQ has been shown to suppress the activity of immune cells and reduce inflammation.

属性

IUPAC Name

N-[1-(2,5-dimethylanilino)-1-oxopropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-9-10-13(2)16(11-12)20-17(21)14(3)19-18(22)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXDYVNISRTDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(2,5-dimethylphenyl)amino]-1-oxopropan-2-yl}benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。